Core Compound Identification and Significance
Core Compound Identification and Significance
An In-depth Technical Guide to 5-Nitro-2-pyridineacetonitrile
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2-pyridineacetonitrile, a key heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, offers detailed insights into its synthesis and characterization, and explores its applications as a pharmaceutical intermediate. Emphasis is placed on the causality behind experimental choices and protocols, providing researchers, scientists, and drug development professionals with a robust framework for its utilization. This guide includes detailed, step-by-step methodologies, safety protocols, and visual diagrams to elucidate reaction pathways and experimental workflows, ensuring a thorough understanding of this important compound.
5-Nitro-2-pyridineacetonitrile, identified by CAS Number 123846-66-2 , is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular structure incorporates three key functional moieties: a pyridine ring, a nitro group, and an acetonitrile side chain. This unique combination makes it a versatile scaffold in drug design.
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Pyridine Ring: The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in over 7,000 existing drug molecules.[4] As an isostere of benzene, it can engage in various non-covalent interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility.[4][5]
-
Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions. Aromatic nitro compounds are a cornerstone in the synthesis of many drugs and play a crucial role in the bioactivity of numerous therapeutic agents.[6]
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Acetonitrile Moiety: The nitrile group is an increasingly important pharmacophore in drug discovery.[7][8] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and in some cases, a reactive "warhead" for covalent inhibitors. Its incorporation can enhance binding affinity and improve the pharmacokinetic profile of a parent drug.[7][8]
The strategic combination of these groups makes 5-Nitro-2-pyridineacetonitrile a precursor for a wide range of target molecules with potential therapeutic relevance.
Caption: Chemical structure of 5-Nitro-2-pyridineacetonitrile.
Physicochemical Properties and Spectroscopic Characterization
A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research.
Table 1: Physicochemical Properties of 5-Nitro-2-pyridineacetonitrile
| Property | Value | Source(s) |
| CAS Number | 123846-66-2 | [1][2][9] |
| IUPAC Name | 2-(5-nitropyridin-2-yl)acetonitrile | [9] |
| Molecular Formula | C₇H₅N₃O₂ | [2][9] |
| Molecular Weight | 163.13 g/mol | [1][9] |
| Appearance | Pale yellow to orange solid | [3] |
| Melting Point | 66.0 - 66.5 °C | [1] |
| Purity | Typically ≥97% | [9] |
Spectroscopic Analysis Workflow
Characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
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Infrared (IR) Spectroscopy: This technique is ideal for identifying the key functional groups.
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Nitrile (C≡N) Stretch: A sharp, intense absorption peak is expected in the range of 2240-2260 cm⁻¹.
-
Nitro (NO₂) Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
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Aromatic C=C and C=N Stretches: Multiple peaks will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[10]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Proton NMR provides detailed information about the electronic environment of the hydrogen atoms on the pyridine ring and the methylene bridge.
-
Pyridine Protons: The electron-withdrawing effect of the nitro group and the ring nitrogen will shift the aromatic protons significantly downfield, likely appearing in the δ 7.5-9.5 ppm range.[11] The specific splitting patterns (doublets, doublet of doublets) will confirm the substitution pattern.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetonitrile side chain is expected, typically in the δ 4.0-4.5 ppm range.
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Synthesis Pathway and Mechanistic Rationale
The synthesis of 5-Nitro-2-pyridineacetonitrile typically involves the nitration of a suitable pyridine precursor. The electrophilic aromatic substitution of pyridine is challenging due to the electron-deficient nature of the ring, which is deactivated by the electronegative nitrogen atom. Therefore, harsh reaction conditions are required.
Proposed Synthetic Route: Nitration of 2-Pyridineacetonitrile
A common and effective method for nitrating pyridines involves a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[12][13]
Reaction: 2-Pyridineacetonitrile → 5-Nitro-2-pyridineacetonitrile
Mechanism:
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Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the key reactive species.
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Electrophilic Attack: The pyridine nitrogen is first protonated by the strong acid, further deactivating the ring. The nitronium ion then attacks the electron-deficient pyridinium ring. The substitution occurs preferentially at the 3- or 5-position (meta to the nitrogen), as these positions are least deactivated. In this case, substitution at the 5-position is favored.
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Rearomatization: A base (such as water or HSO₄⁻) abstracts a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.
Caption: Proposed synthesis of 5-Nitro-2-pyridineacetonitrile via nitration.
Step-by-Step Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory-specific safety procedures and equipment.
Protocol 1: Synthesis of 5-Nitro-2-pyridineacetonitrile
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Safety Precaution: This reaction is highly exothermic and uses corrosive, strong acids. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[14][15]
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-water bath to maintain a low temperature (0-5 °C).
-
Acid Mixture Preparation: Slowly and carefully add concentrated sulfuric acid to the flask. Once cooled, add concentrated nitric acid dropwise while stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve 2-pyridineacetonitrile in a portion of the cooled concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture in the reaction flask. The rate of addition must be controlled to keep the internal temperature below 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is approximately 7. Keep the solution cool during neutralization.
-
Filtration: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any residual salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[3]
Protocol 2: Workflow for Synthesis and Characterization
Caption: General laboratory workflow for synthesis and characterization.
Safety, Handling, and Disposal
Proper handling of 5-Nitro-2-pyridineacetonitrile and its precursors is critical for laboratory safety.
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Hazard Identification: While specific data for this compound is limited, related nitropyridines and acetonitriles are classified as harmful or toxic. Assume the compound causes skin and serious eye irritation, and may cause respiratory irritation.[15][16] It may be harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14][17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste materials and contaminated packaging in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[17]
Conclusion
5-Nitro-2-pyridineacetonitrile (CAS No. 123846-66-2) is a strategically important chemical intermediate whose value is derived from the synergistic properties of its pyridine, nitro, and acetonitrile functionalities. Its synthesis, though requiring careful control of reaction conditions, follows established principles of electrophilic aromatic substitution. For researchers in drug discovery and development, this compound offers a versatile platform for accessing novel molecular architectures with significant therapeutic potential. Adherence to rigorous characterization and safety protocols is paramount to its successful and safe application in the laboratory.
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